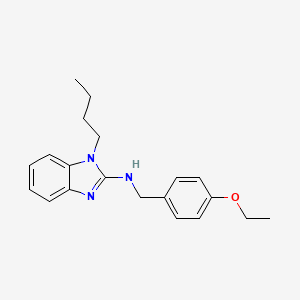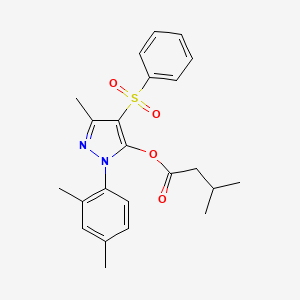
N-ethyl-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-ethyl-2-(4-methoxyphenoxy)propanamide, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used in the agricultural industry. It is a potent insecticide that is effective against a wide range of pests, including mosquitoes, flies, ticks, and fleas. In recent years, there has been a growing interest in the scientific research application of etofenprox due to its potential as a tool for controlling insect-borne diseases.
Mecanismo De Acción
Etofenprox works by targeting the nervous system of insects. It binds to the sodium channels in the nerve cells of insects, causing them to become hyperexcitable and leading to paralysis and death.
Biochemical and Physiological Effects:
Etofenprox has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects, and care should be taken to minimize exposure to these organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenprox has several advantages as a tool for controlling insect-borne diseases. It is highly effective against a wide range of pests, has a low toxicity to mammals, and is relatively easy to apply. However, its effectiveness can be reduced by the development of resistance in target insects, and it can be toxic to non-target organisms such as bees.
Direcciones Futuras
There are several future directions for the scientific research application of N-ethyl-2-(4-methoxyphenoxy)propanamide. One area of research is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the mechanisms of resistance in target insects, with the goal of developing strategies to overcome this resistance. Finally, there is a need for further research on the potential long-term ecological effects of N-ethyl-2-(4-methoxyphenoxy)propanamide use, particularly on non-target organisms and ecosystems.
Aplicaciones Científicas De Investigación
Etofenprox has been extensively studied for its potential as a tool for controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. One study conducted in Thailand found that N-ethyl-2-(4-methoxyphenoxy)propanamide was highly effective in reducing the population of Aedes aegypti mosquitoes, which are the primary vectors for dengue fever and Zika virus. Another study conducted in India found that N-ethyl-2-(4-methoxyphenoxy)propanamide was effective in reducing the transmission of malaria by Anopheles mosquitoes.
Propiedades
IUPAC Name |
N-ethyl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-13-12(14)9(2)16-11-7-5-10(15-3)6-8-11/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAOMIBVZAVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4108216.png)
![2-[(2-hydroxyethyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B4108217.png)
![4-(4-cyclopentyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4108224.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B4108241.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B4108257.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4108262.png)


![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4108281.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylethanediamide](/img/structure/B4108295.png)

![2-(4-chlorophenyl)-5-(3-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4108302.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4108318.png)